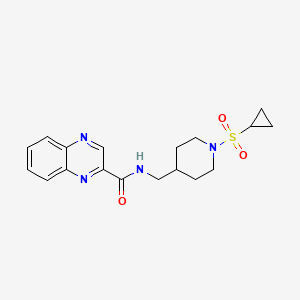

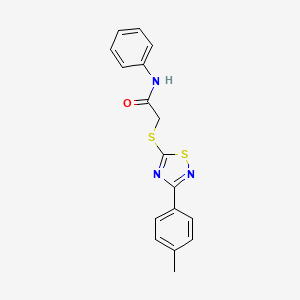

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide” is a chemical compound. The IUPAC name of this compound is [1-(cyclopropylsulfonyl)-4-piperidinyl]methanamine .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H20N2O4S. The InChI code is 1S/C9H18N2O2S/c10-7-8-3-5-11(6-4-8)14(12,13)9-1-2-9/h8-9H,1-7,10H2 .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 312.38.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the synthesis and testing of quinoline derivatives, including compounds with structural similarities to "N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide," for their antibacterial properties. These compounds exhibit potent activity against Gram-positive bacteria like Streptococcus pneumoniae, which is significant for respiratory tract infections. For example, grepafloxacin, a derivative, showed high in vitro and in vivo efficacy against both Gram-positive and -negative bacteria and exhibited high lung and bronchoalveolar lavage fluid distribution (Miyamoto et al., 1995).

Antimalarial and Antiviral Properties

Sulfonamide derivatives have been investigated for their antimalarial activities. Compounds with the quinoxaline moiety attached to the sulfonamide ring system demonstrated excellent antimalarial activity, highlighting their potential in treating malaria and other viral infections, including COVID-19 (Fahim & Ismael, 2021).

Anticancer Activities

Quinoxaline derivatives have been explored for their potential anticancer activities. The design and synthesis of such compounds using a hybrid pharmacophore approach led to the identification of potent cytotoxic agents against breast tumor cell lines. This research underscores the potential of quinoxaline derivatives in developing effective and safe anticancer agents (Solomon, Pundir, & Lee, 2019).

Enzymatic and Biochemical Applications

Studies have examined the enzymatic phase II activation of certain compounds by various organs in monkeys and rats, shedding light on the metabolic pathways involved in the activation of quinoline derivatives. This research is crucial for understanding the toxicity, carcinogenicity, and DNA adduct formation associated with these compounds, thereby informing their safe and effective use in medical applications (Davis, Schut, & Snyderwine, 1993).

Mechanism of Action

Target of Action

The compound contains a piperidine nucleus , which is a common structure in many pharmaceuticals. Piperidine derivatives have been used in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Therefore, the targets of “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide” could potentially be related to these therapeutic areas.

Mode of Action

Piperidine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific information about the compound, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with a piperidine nucleus have been found to affect a wide range of biochemical pathways related to their therapeutic applications .

Pharmacokinetics

The piperidine nucleus is a common structure in many drugs, suggesting that this compound might have favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives have been found to have a wide range of effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .

Biochemical Analysis

Biochemical Properties

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and inhibiting enzymatic activity. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of CDKs by this compound can lead to cell cycle arrest, thereby affecting cell proliferation. Furthermore, this compound may alter the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent effects on enzymatic activity and gene expression . This compound binds to the active site of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function . This compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in certain cell lines, indicating its potential for prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At lower doses, this compound has been shown to effectively inhibit CDK activity and induce cell cycle arrest without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance . This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are subsequently excreted. The interaction with these enzymes can affect the metabolic flux and levels of metabolites, potentially influencing the overall pharmacokinetics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with membrane transporters that facilitate its uptake into cells, as well as intracellular binding proteins that influence its localization and accumulation. These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of the compound.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, further influencing its biochemical properties and effects.

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c23-18(17-12-19-15-3-1-2-4-16(15)21-17)20-11-13-7-9-22(10-8-13)26(24,25)14-5-6-14/h1-4,12-14H,5-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOOFSVNQIXLKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2592876.png)

![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2592877.png)

![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2592890.png)